molecular formula C5H9N3S B1327112 N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine CAS No. 1060817-72-2

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine

Cat. No.: B1327112
CAS No.: 1060817-72-2
M. Wt: 143.21 g/mol
InChI Key: QNLGXALTUJAMMA-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a chemical compound with the molecular formula C5H9N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Biochemical Analysis

Biochemical Properties

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These interactions can also lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing certain metabolic pathways or improving cellular function. At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it may influence the activity of enzymes involved in the synthesis and degradation of certain metabolites, thereby affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence its accumulation and distribution, affecting its overall effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate or hydrazinecarbothioamide . The reaction is carried out in absolute ethanol in the presence of triethylamine, leading to the formation of the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to its specific structural features and the presence of the thiadiazole ring, which imparts distinct biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns .

Properties

IUPAC Name

N-methyl-1-(4-methylthiadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-4-5(3-6-2)9-8-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLGXALTUJAMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649336
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060817-72-2
Record name N-Methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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